3-(2-Fluorophenyl)-1,2-propanediol
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Overview
Description
3-(2-Fluorophenyl)-1,2-propanediol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,2-propanediol typically involves the reaction of 2-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method includes the reduction of 2-fluorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
For industrial-scale production, the process may involve the use of high-pressure reactors and catalysts to enhance the yield and purity of the compound. The use of platinum or palladium catalysts in hydrogenation reactions is common, and the reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 2-Fluorophenylacetic acid.
Reduction: 3-(2-Fluorophenyl)-1-propanol.
Substitution: 3-(2-Hydroxyphenyl)-1,2-propanediol.
Scientific Research Applications
3-(2-Fluorophenyl)-1,2-propanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1,2-propanediol
- 3-(2-Bromophenyl)-1,2-propanediol
- 3-(2-Methylphenyl)-1,2-propanediol
Uniqueness
3-(2-Fluorophenyl)-1,2-propanediol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
62826-45-3 |
---|---|
Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
3-(2-fluorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11FO2/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,11-12H,5-6H2 |
InChI Key |
ZDEWXJYNCBKUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)O)F |
Origin of Product |
United States |
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